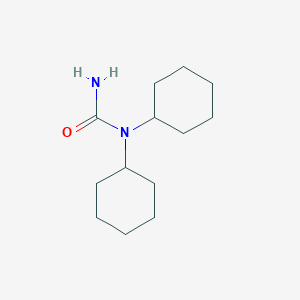

N,N-Dicyclohexylurea

Description

Ubiquity as a Byproduct of N,N'-Dicyclohexylcarbodiimide-Mediated Reactions

The most prominent role of N,N'-dicyclohexylurea in chemical synthesis is its formation as a stoichiometric byproduct of reactions mediated by N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgwikidata.orgamericanelements.comwikipedia.orgfishersci.co.uk DCC is a widely employed coupling agent, particularly in peptide synthesis, esterification, and the formation of amides and thioesters from carboxylic acids. wikidata.orgamericanelements.comwikipedia.orgfishersci.co.ukfishersci.co.uk

The formation of DCU occurs as DCC acts as a dehydrating agent. In peptide synthesis, for instance, DCU is formed when an O-acylisourea intermediate, generated from the reaction of a protected amino acid with DCC, undergoes aminolysis to produce a peptide. Similarly, in esterification reactions, such as the Steglich esterification, DCC formally absorbs the water generated during the reaction, leading to the production of dicyclohexylurea. wikipedia.orgfishersci.co.uk

The inherent insolubility of DCU in many common organic solvents allows for its straightforward removal from the reaction mixture by filtration in many cases. fishersci.cawikipedia.orgwikidata.orgeasychem.orgamericanelements.com This ease of bulk removal is often cited as an advantage of using DCC in solution-phase reactions. wikipedia.org

Significance of N,N'-Dicyclohexylurea in Organic Synthesis Research

The significance of N,N'-dicyclohexylurea in organic synthesis research primarily stems from the challenges associated with its presence and removal. While DCC is a powerful and widely used coupling reagent, the formation of DCU can impact reaction efficiency and product purity.

The persistent presence of DCU, even in trace amounts, necessitates careful consideration during reaction design and purification strategy development. Researchers often devise specific work-up procedures to minimize DCU contamination, which can include techniques like repeated filtrations, washes with specific solvents (e.g., cold acetonitrile (B52724) or diethyl ether), or the use of alternative chromatographic sorbents like Florisil. fishersci.cauni.luwikidata.org The difficulty in separating DCU from the target product can be a significant "pain" for synthetic chemists. fishersci.ca

The comparative properties of DCU and other urea (B33335) byproducts from common carbodiimide (B86325) coupling agents highlight the trade-offs involved in selecting a coupling reagent.

| Carbodiimide Reagent | Urea Byproduct | Solubility of Byproduct | Implications for Purification |

| N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Dicyclohexylurea (DCU) | Sparingly soluble/Insoluble in most common organic solvents | Easily removed by filtration in bulk, but trace amounts are difficult to remove, complicating chromatography. fishersci.cawikidata.orgamericanelements.comfishersci.cauni.lu |

| N,N'-Diisopropylcarbodiimide (DIC) | N,N'-Diisopropylurea (DIU) | Soluble in most common organic solvents | Easier work-up and removal by extraction or chromatography. fishersci.cawikipedia.org |

| 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDC) | 1-Ethyl-3-(3′-dimethylaminopropyl)urea | Water-soluble | Easily removed by aqueous extraction. fishersci.co.ukwikidata.orgwikipedia.org |

This table illustrates why the choice of carbodiimide can significantly influence the downstream purification process, making the challenge of DCU removal a critical aspect of organic synthesis research.

Structure

3D Structure

Properties

Molecular Formula |

C13H24N2O |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

1,1-dicyclohexylurea |

InChI |

InChI=1S/C13H24N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |

InChI Key |

SCCCIUGOOQLDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)N |

Origin of Product |

United States |

Formation and Mechanistic Aspects of N,n Dicyclohexylurea in Organic Transformations

Generation via Carbodiimide-Mediated Dehydration Reactions

N,N'-Dicyclohexylurea (DCU) is generated as a byproduct when N,N'-Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent in organic coupling reactions. The fundamental mechanism involves the reaction of a carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate then undergoes further reaction with a nucleophile (e.g., an amine or an alcohol) to form the desired product (amide or ester) and concurrently releases DCU. rsc.orgcreative-proteomics.commasterorganicchemistry.comwikipedia.orgcreative-peptides.comwikipedia.orgnumberanalytics.comontosight.ai

In Peptide Bond Formation: O-Acylisourea Intermediate Hydrolysis Pathways

In peptide synthesis, DCC is widely employed as a coupling agent to facilitate the formation of amide bonds between amino acid carboxyl groups and amino groups. thieme-connect.comcreative-proteomics.comwikipedia.orgcreative-peptides.comontosight.ai The reaction initiates with DCC activating the carboxyl group of an N-protected amino acid to generate an O-acylisourea intermediate. thieme-connect.comcreative-peptides.comwikipedia.orgpeptide.comnih.govtaylorandfrancis.comdcu.ie This intermediate is highly reactive and susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of the peptide bond and the simultaneous release of N,N'-Dicyclohexylurea (DCU). thieme-connect.commasterorganicchemistry.comcreative-peptides.comwikipedia.orgontosight.aipeptide.com

The O-acylisourea intermediate is crucial for peptide bond formation. creative-peptides.com In the absence of an amine component, this intermediate can also react with another equivalent of the carboxylate to form a symmetrical anhydride. thieme-connect.comcreative-peptides.comwikipedia.orgpeptide.com In solution-phase peptide synthesis, the O-acylisourea intermediate directly reacts with the amine to produce the amide product and DCU. peptide.com The bulky dicyclohexyl groups of DCC contribute to the stability of the O-acylisourea intermediate in non-aqueous conditions, making it less prone to hydrolysis. creative-proteomics.comcreative-peptides.com

In Esterification Processes: Implications in Steglich Esterification

In esterification processes, particularly the Steglich esterification, DCC plays a pivotal role in activating carboxylic acids for reaction with alcohols. rsc.orgwikipedia.orgrsc.orgnumberanalytics.comorganic-chemistry.orgwikipedia.orgfiveable.me The mechanism involves the reaction of a carboxylic acid with DCC to form an O-acylisourea intermediate. rsc.orgnumberanalytics.comorganic-chemistry.orgfiveable.mescribd.comijpsr.com This activated intermediate then reacts with an alcohol to yield the desired ester and N,N'-Dicyclohexylurea (DCU) as a byproduct. rsc.orgwikipedia.orgnumberanalytics.comorganic-chemistry.orgfiveable.mescribd.com

The Steglich esterification is notable for its mild reaction conditions, often occurring at room temperature in polar aprotic solvents. rsc.orgwikipedia.org The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst is crucial for efficient ester formation, especially with less nucleophilic alcohols. rsc.orgrsc.orgorganic-chemistry.orgwikipedia.org DMAP accelerates the reaction by reacting with the O-acylisourea intermediate to form a highly activated electrophilic acylated pyridinium (B92312) intermediate, which then rapidly reacts with alcohols, thereby suppressing the formation of undesirable N-acylureas. rsc.orgorganic-chemistry.orgwikipedia.orgijpsr.com

In Amide and Thioester Synthesis Reactions

Beyond peptide synthesis, DCC is broadly applied in general organic synthesis to promote the formation of amides and other carboxyl-containing derivatives in non-aqueous environments. creative-proteomics.comwikipedia.orgwikipedia.orgontosight.ai The formation of amides follows a similar pathway to peptide synthesis: a carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which is then attacked by an amine nucleophile to yield the amide and N,N'-Dicyclohexylurea (DCU). masterorganicchemistry.comwikipedia.orgontosight.ai Strong nucleophiles like amines react readily with the O-acylisourea, often without the need for additional catalysts. organic-chemistry.org

While the information on thioester synthesis with DCC is less detailed in the provided snippets, carbodiimides are generally known to facilitate the formation of thioester bonds. creative-proteomics.comactim.com The underlying principle would involve the activation of a carboxylic acid or a thiol by the carbodiimide (B86325), leading to a reactive intermediate that subsequently reacts to form the thioester linkage, with DCU being generated as the corresponding urea (B33335) byproduct.

In Oxidation Reactions: Role in Pfitzner–Moffatt Oxidation

In the Pfitzner–Moffatt oxidation, DCC serves as a dehydrating agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org While the detailed mechanism of DCU formation within this specific oxidation is not explicitly elaborated in the provided information, the general principle of DCC's action as a dehydrating agent implies that it undergoes hydration during the reaction, leading to the formation of N,N'-Dicyclohexylurea (DCU) as a byproduct. wikipedia.org This is consistent with DCC's role in absorbing water generated during dehydration processes.

Side Reactions and Impurity Formation Pathways Involving N,N'-Dicyclohexylurea Precursors

The use of carbodiimides, particularly DCC, in coupling reactions is associated with several side reactions that can lead to impurity formation, often involving the reactive O-acylisourea intermediate, a precursor to DCU. The formation of N,N'-Dicyclohexylurea itself is a desired outcome of the dehydration, but other pathways can divert the activated intermediate, affecting product yield and purity. rsc.orgthieme-connect.comwikipedia.orgpeptide.comnih.govtaylorandfrancis.comwikipedia.orgijpsr.comchemeurope.comthieme-connect.deresearchmap.jpresearchgate.net

Formation of N-Acylureas: O-Acyl to N-Acyl Rearrangement of Intermediates

A significant side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to a stable, unreactive N-acylurea. rsc.orgthieme-connect.comwikipedia.orgpeptide.comnih.govtaylorandfrancis.comwikipedia.orgijpsr.comchemeurope.comthieme-connect.deresearchmap.jpredalyc.org This O-acyl to N-acyl rearrangement diminishes the yield of the desired product because the N-acylurea cannot react further with the intended nucleophile (e.g., amine or alcohol). wikipedia.orgpeptide.comtaylorandfrancis.comwikipedia.orgresearchmap.jp

The formation of N-acylureas is particularly problematic in esterification processes where alcohols are typically less nucleophilic than amines, allowing more time for the rearrangement to occur. ijpsr.com In peptide synthesis, N-acylurea formation can lead to incomplete coupling and reduced yields. peptide.com The N-acylurea byproduct is often difficult to remove from the desired product due to similar physicochemical properties, complicating purification steps. thieme-connect.comresearchgate.netredalyc.org

To mitigate N-acylurea formation, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. thieme-connect.comwikipedia.orgpeptide.comtaylorandfrancis.comchemeurope.comthieme-connect.decarbodiimide.compeptide.com These additives react with the O-acylisourea more rapidly than the rearrangement occurs, forming an activated ester (e.g., an OBt ester or NHS ester) that is sufficiently reactive to form the desired amide or ester, while being less prone to rearrangement or racemization. peptide.comtaylorandfrancis.compeptide.com The use of solvents with low dielectric constants, such as dichloromethane (B109758) or chloroform (B151607), can also help minimize this side reaction. wikipedia.orgthieme-connect.de

Synthesis Methodologies for N,n Dicyclohexylurea and Its Derivatives

Direct Synthesis Approaches to N,N'-Dicyclohexylurea

Direct synthesis methods for N,N'-dicyclohexylurea often involve the condensation of cyclohexylamine (B46788) with a suitable carbon source or the transformation of a related carbodiimide (B86325).

N,N'-Dicyclohexylurea can be synthesized directly from cyclohexylamine and urea (B33335). One reported method involves refluxing cyclohexylamine and urea in isoamyl alcohol for an extended period. This process has been shown to yield 1,3-dicyclohexylurea (B42979) with an efficiency of 89%. google.com An alternative, more efficient method utilizes water as a solvent, reacting urea and cyclohexylamine. By stirring and heating the mixture to reflux, and gradually removing the azeotropic liquid, the reaction temperature can be increased to 180-240°C. Maintaining this temperature for 10-30 minutes can lead to N,N'-dicyclohexylurea yields exceeding 95%, significantly shortening the preparation time and eliminating the need for organic solvents. google.com

While cyclohexylamine and carbon disulfide are known to react to form N,N'-dicyclohexylthiourea, this intermediate is typically processed further to yield N,N'-dicyclohexylcarbodiimide (DCC) through dehydrogenation, rather than directly producing N,N'-dicyclohexylurea. google.comsdghchem.com

N,N'-Dicyclohexylurea can be effectively synthesized from dicyclohexylcarbodiimide (B1669883) (DCC) by reaction with carbon dioxide. A high-yield preparation involves gradually adding excess dry ice (carbon dioxide) to a solution containing dicyclohexylcarbodiimide, cyclohexylamine, and triethylamine (B128534) in tetrahydrofuran (B95107) (THF) at 75°C. After an 8-hour stirring period, the reaction mixture is concentrated, and the resulting precipitate is collected. Fractional recrystallization from acetone/methanol yields N,N'-dicyclohexylurea with an impressive 98% yield, based on the initial amounts of dicyclohexylcarbodiimide and cyclohexylamine. chemicalbook.com

Another approach involves the in-situ conversion of CO2 with cyclohexylamine, where CO2 is absorbed by an anion-functionalized ionic liquid and then reacted with cyclohexylamine under mild conditions (40-80°C, 0.1-0.3 MPa) for 6-10 hours to produce N,N'-dicyclohexylurea. google.com

While the direct synthesis of N,N'-dicyclohexylurea from N,N'-dicyclohexylurea via phase transfer catalysis (PTC) is not a commonly reported synthetic route in the literature, phase transfer catalysis is extensively employed for the regeneration of N,N'-dicyclohexylcarbodiimide (DCC) from N,N'-dicyclohexylurea (DCU). DCU is a common byproduct of DCC-mediated reactions, and its conversion back to DCC is a valuable recycling strategy. Methods utilizing PTC for this regeneration typically involve the reaction of DCU with reagents like arenesulfonyl chloride and potassium carbonate in the presence of a phase transfer catalyst such as benzyl (B1604629) triethylammonium (B8662869) chloride, achieving yields of DCC up to 50%. wikipedia.orgchemeurope.com This regenerative process highlights the utility of PTC in managing reaction byproducts and improving the sustainability of DCC-driven syntheses. guidechem.comslideshare.netslideshare.net

From Dicyclohexylcarbodiimide with Carbon Dioxide

Synthetic Pathways to N,N'-Dicyclohexylurea Derivatives

The synthesis of N,N'-dicyclohexylurea derivatives often involves the modification of the urea backbone or its incorporation into more complex molecular structures.

N-Acyl-N,N'-dicyclohexylureas are a class of derivatives that are frequently encountered as intermediates or byproducts in reactions involving dicyclohexylcarbodiimide (DCC), particularly in peptide synthesis. These compounds typically arise from the rearrangement of O-acylisourea intermediates, which are initially formed by the reaction of a carboxylic acid with DCC. wikipedia.orgthieme-connect.comanalis.com.my

Strategies for Synthesis: Direct synthesis of N-aroylurea analogs, a type of N-acylurea, can be achieved through a facile one-pot reaction. This involves reacting aromatic carboxylic acids with DCC in the presence of a base, such as triethylamine. For instance, N-benzoyl-N,N'-dicyclohexylurea, N,N'-dicyclohexyl-N-3,5-dinitrobenzoylurea, and N,N'-dicyclohexyl-N-[(E)-3-phenylacryloyl]urea have been successfully synthesized using this method. researchgate.net Furthermore, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea was formed by the reaction of 4-bromobenzoic acid with DCC in dichloromethane (B109758) at ambient temperature, achieving a good yield of 78%. acs.org

Selectivity Considerations: A notable aspect of N-acyl-N,N'-dicyclohexylurea formation in DCC-mediated peptide synthesis is its chiral integrity. Studies have shown that N-acylureas formed as side products can preserve their chiral purity, even when the desired peptide products simultaneously formed in the same reaction exhibit significant racemization. This observation challenges the conventional understanding that racemization-prone O-acylisourea is a universal common intermediate for both peptides and N-acylurea, suggesting a selective pathway for N-acylurea formation that retains stereochemical information. nih.gov

The extent of N-acyl urea formation can also vary depending on the reaction type. In carbodiimide-driven esterification processes, the creation of N-acyl urea byproducts tends to be higher compared to amide formations, primarily because alcohols are generally weaker nucleophiles than amines. However, the addition of catalytic amounts of 4-(dimethylamino)pyridine (DMAP) can mitigate this issue. DMAP rapidly reacts with the O-acylisourea intermediate to form an acyl pyridinium (B92312) species, which is less prone to intramolecular byproduct formation and more readily reacts with alcohols to yield the desired ester. ijpsr.com

The synthesis of N-dehydrodipeptidyl-N,N'-dicyclohexylurea analogs involves specific conjugation approaches, often leveraging the reactivity of dicyclohexylcarbodiimide (DCC) in peptide-like bond formation. For example, N-[(N-benzoyldehydrophenylalanyl)glycinyl/cysteinyl]-N,N'-dicyclohexylurea analogs have been synthesized through the conjugation of various substituted N-benzoyldehydrophenylalanyl glycines or cysteines with dicyclohexylcarbodiimide (DCC). This reaction is typically facilitated by the presence of a base as a catalyst. nih.govresearchgate.netmolaid.com This methodology allows for the incorporation of dehydrodipeptide moieties onto the N,N'-dicyclohexylurea scaffold, leading to compounds with potential biological activities.

Acryl- and Methacryl-Dicyclohexylurea Monomers for Polymerization

The synthesis and polymerization behavior of N-acryl-N,N′-dicyclohexylurea (Acryl-DCU) and N-methacryl-N,N′-dicyclohexylurea (Methacryl-DCU) monomers have been investigated, revealing distinct polymerization characteristics and potential for various polymeric materials researchgate.netresearchgate.nettandfonline.com.

Synthesis Acryl-DCU and Methacryl-DCU monomers are synthesized through the addition of acrylic acid and methacrylic acid, respectively, to N,N′-dicyclohexylcarbodiimide (DCC). This reaction typically proceeds at room temperature in tetrahydrofuran (THF) as a solvent researchgate.nettandfonline.com.

Polymerization Behavior and Copolymerization Characteristics The polymerization of these monomers is commonly carried out via free-radical initiation. Dibenzoyl peroxide (Bz2O2) is often employed as an initiator in butanone at 70°C under a nitrogen atmosphere researchgate.nettandfonline.com.

N-Acryl-N,N′-dicyclohexylurea (Acryl-DCU): This monomer readily undergoes homopolymerization. It also effectively copolymerizes with common monomers such as styrene (B11656) (St) and α-methylstyrene (αMeSt) researchgate.netresearchgate.nettandfonline.com.

N-Methacryl-N,N′-dicyclohexylurea (Methacryl-DCU): In contrast to Acryl-DCU, Methacryl-DCU does not homopolymerize under standard free-radical conditions. However, it can copolymerize with styrene (St) to form randomly composed copolymers. It does not copolymerize with α-methylstyrene under the same conditions researchgate.netresearchgate.nettandfonline.com.

The reactivity ratios for the copolymerization of these monomers with styrene and α-methylstyrene have been determined using the Kelen-Tüdös method, providing insights into their copolymerization kinetics and composition researchgate.netresearchgate.net.

Table 1: Reactivity Ratios and Azeotropic Points for Acryl-DCU and Methacryl-DCU Copolymerizations

| Monomer 1 (r1) | Comonomer 2 (r2) | r1 Value | r2 Value | Azeotropic Point (Monomer 1:Comonomer 2) | Reference |

| Acryl-DCU | Styrene (St) | 0.80 | 0.50 | 0.73 : 0.27 | researchgate.netresearchgate.net |

| Acryl-DCU | α-Methylstyrene (αMeSt) | 0.72 | 0.07 | 0.75 : 0.25 | researchgate.netresearchgate.nettandfonline.com |

| Methacryl-DCU | Styrene (St) | 0.18 | 4.84 | Not applicable (random copolymers) | researchgate.netresearchgate.net |

Acryl-DCU can also form crosslinked copolymers when copolymerized with crosslinking agents like ethylene (B1197577) glycol dimethacrylate (EDMA) or divinyl benzene (B151609) researchgate.net.

Thermal Decomposition Poly(Acryl-DCU) and its copolymers exhibit a two-step thermal decomposition mechanism under thermogravimetric analysis (TGA) conditions. The initial degradation step occurs between 180°C and 250°C, characterized by the separation of cyclohexylisocyanate (C6H11NCO) due to the degradation of the dicyclohexylurea side chain. The remaining thermally stable residue is identified as poly(cyclohexylacrylamide) or its copolymers researchgate.netresearchgate.nettandfonline.com.

Arylation of N,N'-Dicyclohexylurea Derivatives via Cross-Coupling Reactions

The arylation of N,N'-dicyclohexylurea derivatives, particularly through cross-coupling reactions, represents a significant synthetic pathway for creating more complex molecular architectures. The Suzuki cross-coupling reaction has been successfully applied to these derivatives acs.orgacs.orgnih.govresearchgate.netnih.gov.

Synthesis of Key Intermediate A crucial intermediate for arylation is 1-(4-bromobenzoyl)-1,3-dicyclohexylurea. This compound is synthesized by the reaction of 4-bromobenzoic acid with N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). The presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst facilitates this reaction at ambient temperature, typically yielding the product in good yields (e.g., 78%) acs.orgacs.orgnih.govresearchgate.net. The reaction proceeds through an O-acylisourea intermediate, which subsequently undergoes an intramolecular rearrangement to form the N-acyl urea derivative nih.gov.

Suzuki Cross-Coupling Reactions The synthesized 1-(4-bromobenzoyl)-1,3-dicyclohexylurea (referred to as compound 3 in some studies) serves as a versatile substrate for Suzuki-Miyaura cross-coupling reactions. This reaction enables the introduction of various aryl or heteroaryl groups through coupling with corresponding aryl/heteroaryl boronic acids (e.g., compound 4) acs.orgacs.orgnih.govresearchgate.netnih.gov.

The typical conditions for this Suzuki coupling involve the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), and a base like potassium phosphate (B84403) (K3PO4). The reaction is generally conducted in a mixed solvent system, often 1,4-dioxane (B91453) and water, at an elevated temperature (e.g., 80°C) under an inert atmosphere, such as argon acs.org. This methodology has successfully yielded a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives (e.g., compounds 5a-g) with yields ranging from moderate to good (30-78%) nih.gov. The use of bulky ligands attached to the palladium metal is noted to facilitate heterocoupling over homocoupling reactions, enhancing the feasibility of the desired transformation nih.gov.

Table 2: Representative Suzuki Cross-Coupling Conditions for 1-(4-bromobenzoyl)-1,3-dicyclohexylurea Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Atmosphere | Yield Range | Reference |

| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | Various Aryl/Heteroaryl Boronic Acids | Pd(PPh3)4 | K3PO4 | 1,4-dioxane/Water | 80°C | Argon | 30-78% | acs.orgnih.gov |

Structural Characterization and Advanced Computational Studies of N,n Dicyclohexylurea

Density Functional Theory (DFT) Investigations of N,N'-Dicyclohexylurea and Derivatives

Mechanistic Insights into Reactivity and Intermediate Stability

N,N'-Dicyclohexylurea (DCU) is most prominently known as the stable byproduct formed during reactions that employ N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling or dehydrating agent. wikipedia.orgwikipedia.orgcreative-peptides.comcreative-proteomics.comtaylorandfrancis.compeptide.comthieme-connect.comorganic-chemistry.org

Formation in Peptide Synthesis and Esterification: In peptide synthesis, DCC activates the carboxyl group of an amino acid to facilitate the formation of an amide bond with another amino acid's amino group. wikipedia.orgcreative-peptides.compeptide.com The reaction mechanism involves the initial interaction of DCC with a carboxylic acid to form a highly electrophilic O-acylisourea intermediate. creative-peptides.comcreative-proteomics.comtaylorandfrancis.comthieme-connect.comorganic-chemistry.org This intermediate is crucial for peptide bond formation. creative-peptides.com The bulky dicyclohexyl groups of DCC contribute to the stability of this O-acylisourea intermediate, making it less prone to hydrolysis, particularly in non-aqueous conditions commonly used in peptide synthesis. creative-peptides.comcreative-proteomics.com Subsequently, nucleophilic attack by the amino group of another amino acid on this activated intermediate leads to the formation of the peptide bond and the concurrent release of N,N'-Dicyclohexylurea (DCU) as a byproduct. creative-peptides.comthieme-connect.com

Similarly, in Steglich esterification, DCC reacts with a carboxylic acid to form the O-acylisourea intermediate. organic-chemistry.org An alcohol then adds to this activated carboxylic acid derivative, yielding the ester and stable dicyclohexylurea. organic-chemistry.org

Intermediate Stability and Separation: The formation of DCU is a key aspect of these reactions because its low solubility in most common organic solvents (and insolubility in water) facilitates its easy separation from the desired product by filtration as it precipitates out of the reaction mixture. wikipedia.orgpeptide.comthieme-connect.com This characteristic makes DCC a valuable reagent, especially in solution-phase reactions. peptide.comthieme-connect.com

Reactivity and Other Mechanisms: While primarily a byproduct, DCU itself can be involved in other reactions or be a subject of mechanistic study. For instance, DCU can be converted back into DCC under specific conditions, such as in the presence of tosyl chloride (TsCl) and triethylamine (B128534) (TEA). researchgate.net This conversion highlights the reversibility of the process under certain chemical environments. researchgate.net

Computational studies, including DFT calculations, have also been employed to characterize possible reaction intermediates and understand the behavior of DCU in complexation with metal species. researchgate.net For example, in studies involving NbCl₅·(N,N'-dicyclohexylurea), DFT calculations coupled with IR and NMR experiments were used to investigate the conversion of the coordinated urea (B33335) into the relevant carbodiimide (B86325) (DCC) upon addition of a base, involving the transfer of the carbonyl oxygen atom to the metal. researchgate.net This demonstrates the utility of computational methods in elucidating the intricate mechanistic pathways involving N,N'-dicyclohexylurea.

Table 1: Key Properties and Computational Data of N,N'-Dicyclohexylurea

| Property/Parameter | Value | Source |

| Molecular Formula | C₁₃H₂₄N₂O | wikipedia.orgguidechem.comnih.gov |

| Molar Mass | 224.348 g/mol | wikipedia.orgguidechem.comnih.gov |

| Melting Point | 230 to 233 °C (503 to 506 K) | wikipedia.org |

| Crystal Symmetry | Twofold | nih.goviucr.orgresearchgate.net |

| Cyclohexane Conformation | Chair | iucr.orgresearchgate.net |

| N-H...O Hydrogen Bond Distance | 2.962 Å | iucr.orgresearchgate.net |

| Computational Method (Typical) | Density Functional Theory (DFT) (e.g., PBE0-D3BJ/def2-TZVP/SMD1,4-dioxane) | acs.orgnih.govacs.orgnih.gov |

| Experimental C=O Vibration Frequency (related compounds) | 1696–1623 cm⁻¹ | nih.govacs.org |

| Theoretical C=O Vibration Frequency (related compounds) | 1684–1634 cm⁻¹ | nih.govacs.org |

Reactivity and Chemical Transformations Involving N,n Dicyclohexylurea

Conversion of N,N'-Dicyclohexylurea to Carbodiimide (B86325) (DCC)

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent in organic synthesis, notably for peptide coupling and esterification reactions. wikipedia.orgchemeurope.comorganic-chemistry.org During these reactions, DCC hydrates to form N,N'-dicyclohexylurea (DCU), which is nearly insoluble in most organic solvents, allowing for its facile removal by filtration. wikipedia.orgchemeurope.comanalis.com.my The reverse process, the regeneration of DCC from DCU, is of significant interest for circular production and use, especially in industrial applications like medicine and the synthesis of amides and polypeptides. google.com

One method for the synthesis of DCC from dicyclohexylurea involves a phase transfer catalyst. In this process, disubstituted urea (B33335), arenesulfonyl chloride, and potassium carbonate react in toluene (B28343) in the presence of benzyl (B1604629) triethylammonium (B8662869) chloride, yielding DCC in approximately 50% yield. wikipedia.org Another approach involves the use of an oxidizing agent to regenerate DCC from DCU. This method typically involves alkaline washing of DCU to remove impurities, followed by reaction in an organic solvent at temperatures between 40-42 °C for 0.15-2 hours. This regeneration process can achieve yields of 60-78% with a DCC content exceeding 99.5%. google.com

Metal-Mediated Dehydration Mechanisms and Selectivity

Metal complexes can play a role in the dehydration of N,N'-dicyclohexylurea to its corresponding carbodiimide. For instance, the complex NbCl·(N,N'-dicyclohexylurea) (1a) exhibits a distorted octahedral structure stabilized by intramolecular N-H⋯Cl bonding. researchgate.netrsc.org Upon the addition of a base, HCl is released from 1a, and the oxygen atom of the carbonylic function of the urea is transferred to niobium, converting the urea into N,N'-dicyclohexylcarbodiimide (CyN=C=NCy). researchgate.netrsc.org This carbodiimide can be quantitatively released by adding an excess of triethylamine (B128534) at 308 K. researchgate.netrsc.org

Several other metal chloride species, including ScCl, YCl, LaCl, TiCl, TaCl, AlCl, and SnCl, have been shown to coordinate with DCU. However, not all of these metal species effectively promote the conversion of urea into DCC. researchgate.netrsc.org Increasing the reaction temperature can lead to a loss in selectivity, as the formed DCC may undergo further reactions. For example, at 350 K, cyclohexyl isocyanate (CyN=C=O) has been isolated in 60% yield alongside a mixture of Nb-complexes. researchgate.net

Table 1: Metal Chlorides and their Ability to Promote DCU to DCC Conversion

| Metal Chloride | Coordinates DCU | Promotes DCU to DCC Conversion |

| NbCl | Yes | Yes |

| ScCl | Yes | No |

| YCl | Yes | No |

| LaCl | Yes | No |

| TiCl | Yes | No |

| TaCl | Yes | No |

| AlCl | Yes | No |

| SnCl | Yes | No |

Role in Coordination Chemistry: Ligand Properties and Complex Formation

N,N'-Dicyclohexylurea can act as a ligand in coordination chemistry, forming complexes with various metal ions. A ligand is a molecule or ion that forms a coordinate bond with a central metal ion by donating a lone pair of electrons. savemyexams.com The coordination behavior of N,N'-dicyclohexylurea has been studied in complexes with salts such as potassium iodide (KI) and copper perchlorate (B79767) (Cu(ClO)). researchgate.net

In a study involving N,N'-dicyclohexylurea tethered to a benzo-12-crown-4 (B88388), the presence of metal ions significantly influenced the crystal packing of the compound. researchgate.net For instance, with KI, a dimer structure was formed where the iodide anion acted as a bridging ligand, and the K ion exhibited a perching structure with the crown ring. researchgate.net In contrast, with Cu(ClO), the Cu ion and the ligand molecule crystallized independently but were connected through hydrogen bonding. Interestingly, the Cu ion adopted two different geometries (coordination numbers 5 and 6), with an octahedral geometry for one Cu center and a square pyramidal geometry for another. researchgate.net

The extended structure of N,N'-dicyclohexylurea derivatives often features N-H⋯O hydrogen bonds, which can generate chains of molecules. researchgate.netresearchgate.net These hydrogen bonding interactions are crucial for the formation of stable complexes. researchgate.netresearchgate.net

Participation in Supramolecular Chemistry and Self-Assembly

N,N'-Dicyclohexylurea and its derivatives are increasingly recognized for their ability to participate in supramolecular chemistry and self-assembly processes, leading to the formation of diverse nanostructures. researchgate.netrsc.orgcolab.wsamazon.com Supramolecular chemistry focuses on multicomponent molecular assemblies held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.netrsc.orgamazon.com

Design Principles for N,N'-Dicyclohexylurea-Based Self-Assembling Systems

The design of N,N'-dicyclohexylurea-based self-assembling systems often leverages the inherent ability of urea moieties to form strong hydrogen bonds. researchgate.netrsc.org These hydrogen bonds, combined with other non-covalent interactions like hydrophobic effects and π-π stacking, drive the self-assembly process. researchgate.netrsc.org For example, dicyclohexylurea derivatives of amino acids have been shown to form phase-selective, thermoreversible, and mechanically robust gels in various organic solvents. rsc.org The self-assembly mechanism in these systems is primarily driven by hydrophobicity and π-π stacking interactions between pendant groups, such as Fmoc groups. rsc.org

Small, economically viable, and synthetically facile molecules are being designed to enrich the repertoire of low molecular weight gelators (LMWGs) based on DCU derivatives. rsc.org The choice of the molecular building block and the strategic engineering of chemical and topographic properties are critical for successful self-assembly. colab.wsnih.gov

Formation of Diverse Nanostructures: Vesicles, Nanotubes, Nanorods, and Nanofibrils

N,N'-Dicyclohexylurea-based molecules have demonstrated remarkable versatility in forming a variety of nanostructures through self-assembly. A single ω-amino acid-based molecule, "Boc-β-Ala–N,N'-dicyclohexylurea," can form diverse nanostructures, including nano-vesicles, nano-tubes, nano-rods, and nano-fibrils, in response to varying environmental conditions. researchgate.net

These self-assembled nanostructures exhibit potential for various applications. For instance, the nano-vesicular structures formed by Boc-β-Ala–N,N'-dicyclohexylurea can encapsulate drugs like methotrexate, which can then be released by salt-triggered disruption of the vesicles, indicating potential for targeted drug delivery. researchgate.net Furthermore, surface-induced morphological transformations, such as the conversion of nano-vesicles to nano-fibers upon interaction with hydrocarbon-functionalized surfaces, highlight their utility in studying peptide interaction behavior at liquid-solid interfaces. researchgate.net

Table 2: Examples of Nanostructures Formed by N,N'-Dicyclohexylurea Derivatives

| Derivative | Formed Nanostructures | Key Driving Forces | Potential Applications |

| Boc-β-Ala–N,N'-dicyclohexylurea | Nano-vesicles, nano-tubes, nano-rods, nano-fibrils | Non-covalent interactions, environmental conditions | Drug delivery, surface studies researchgate.net |

| Fmoc-Phe-DCU, Fmoc-Phg-DCU, Fmoc-Gaba-DCU | Organogels | Hydrophobicity, π-π stacking of Fmoc groups, hydrogen bonding rsc.org | Dye absorption, anion sensing rsc.org |

Influence of Solvent Polarity and Temperature on Morphological Versatility

The morphology of self-assembled nanostructures derived from N,N'-dicyclohexylurea and its derivatives is highly influenced by environmental factors, particularly solvent polarity and temperature. researchgate.netnih.govacs.orgmdpi.com

Changes in solvent polarity can lead to significant morphological transformations. For example, some π-conjugated molecules with hydrogen bonding sites and hydrophobic groups show solvent polarity-induced self-assembly, resulting in different supramolecular architectures and tunable optical properties. nih.gov In the case of Boc-β-Ala–N,N'-dicyclohexylurea, the formation of various nanostructures like vesicles, nanotubes, nanorods, and nanofibrils is a direct response to different environmental conditions, including solvent. researchgate.net

Temperature also plays a crucial role in dictating the morphology of self-assembled structures. For instance, in some peptide-based systems, changes in temperature can lead to transitions from vesicles to fibrils to plate-like structures. researchgate.net This morphological change is believed to be due to the hydrophobic effect switching from entropy-driven at room temperature to enthalpy-driven at higher temperatures, altering how side chains interact. researchgate.net Concentration is another factor that can influence the morphology, with some oligopeptide nanostructures transforming from nanovesicles to nanotubes at different concentrations. researchgate.net

Dynamic Aspects in Chemically Fueled Supramolecular Assemblieswikipedia.org

N,N'-Dicyclohexylurea and its adducts demonstrate a remarkable ability to participate in dynamic supramolecular assemblies, leading to diverse nanostructures in response to environmental conditions fishersci.ca. For instance, a simple N,N'-dicyclohexylurea adduct of β-alanine has been shown to self-assemble into various nano-morphologies, including nano-vesicles, nano-tubes, nano-rods, and nano-fibrils fishersci.ca. This versatility in structure formation highlights the dynamic nature of these assemblies. Notably, the nano-vesicular structures formed by this adduct can encapsulate active molecules, such as the anticancer drug methotrexate, and release them through salt-triggered disruption, suggesting potential applications in targeted delivery systems fishersci.ca.

Beyond self-assembly, N,N'-dicyclohexylurea derivatives can engage in coordination chemistry, influencing crystal packing and supramolecular architecture. For example, a benzo-12-crown-4 derivative capped with N,N'-dicyclohexylurea has been synthesized, and its coordination behavior with salts like potassium iodide (KI) and copper perchlorate (Cu(ClO4)2) has been investigated through crystallographic studies fishersci.se. The presence of metal ions significantly impacts the crystal packing of this compound, with the crystal lattice being stabilized by C–H⋯π and C=O⋯H–N hydrogen bonding interactions fishersci.se.

Furthermore, chiral N,N'-disubstituted ureas, which include structural motifs found in N,N'-dicyclohexylurea, are known to form helical chains stabilized by hydrogen bonds nih.gov. The molecular packing in the crystal of N,N'-dicyclohexylurea itself has been studied, revealing supramolecular chains formed through hydrogen bonding interactions nih.gov. These dynamic interactions underscore the compound's utility in constructing sophisticated supramolecular architectures.

Polymerization Studies of N,N'-Dicyclohexylurea-Derived Monomers

N,N'-Dicyclohexylurea-derived monomers have been extensively studied for their polymerization behavior, leading to the synthesis of novel polymers and copolymers with unique thermal properties.

Synthesis and Characterization of Poly(Acryl-Dicyclohexylurea) and Copolymers

The synthesis of N,N'-dicyclohexylurea-derived monomers, specifically N-acryl-dicyclohexylurea (Acryl-DCU) and N-methacryl-dicyclohexylurea (Methacryl-DCU), typically involves the addition of acrylic acid and methacrylic acid, respectively, to dicyclohexylcarbodiimide (B1669883) (DCC). This reaction usually proceeds at room temperature in solvents such as tetrahydrofuran (B95107) (THF), although a portion of dicyclohexylurea may separate, indicating some conversion of carboxylic acid to acid anhydride.

Acryl-DCU readily undergoes homopolymerization and copolymerization with comonomers like α-methylstyrene (αMeSt) and styrene (B11656) (St). These polymerizations are commonly initiated by free-radical mechanisms, often employing dibenzoyl peroxide (Bz2O2) as the initiator in solvents like butanone at temperatures around 70°C. In contrast, Methacryl-DCU generally does not homopolymerize under standard free-radical-initiated conditions but can copolymerize with styrene.

The resulting copolymers, such as those of Acryl-DCU with αMeSt or styrene, exhibit random compositions, with azeotropic points observed at specific monomer ratios in the feed. For instance, the azeotropic point for Acryl-DCU with αMeSt is at a molar ratio of 0.75 (Acryl-DCU) to 0.25 (αMeSt). The molecular weight of the homopolymer poly(Acryl-DCU) has been reported to be 30 × 10^3 g mol^-1.

Reactivity ratios, determined by methods such as the Kelen-Tüdös method, provide insights into the copolymerization behavior.

Table 1: Reactivity Ratios of N,N'-Dicyclohexylurea-Derived Monomers

| Monomer 1 (r1) | Comonomer 2 (r2) | r1 Value | r2 Value | Source |

| Acryl-DCU | α-Methylstyrene | 0.72 | 0.07 | |

| Acryl-DCU | Styrene | 0.80 | 0.50 | |

| Methacryl-DCU | Styrene | 0.18 | 4.84 |

Crosslinked copolymers of acryl-dicyclohexylurea (A-DCU) and methacryl-dicyclohexylurea (MA-DCU) with ethylene (B1197577) glycol dimethacrylate (EDMA) have also been synthesized via free-radical copolymerization, yielding highly converted, insoluble copolymers.

Thermal Degradation Mechanisms of Resultant Polymers and Copolymers

Poly(Acryl-DCU) and its copolymers with α-methylstyrene and styrene exhibit a characteristic two-step thermal degradation mechanism under thermogravimetric analysis (TGA) conditions.

The first degradation step typically occurs in the temperature range of 180 to 250°C, or around 200°C, and is characterized by the separation of cyclohexylisocyanate (C6H11NCO). This process involves the degradation of the dicyclohexylurea side chain. The volatile fraction analysis confirms the formation of cyclohexylisocyanate.

The residue remaining after the first step is thermally stable and represents poly(cyclohexylacrylamide) and its corresponding copolymers. This stable residue then undergoes a second decomposition step at higher temperatures, generally between 300 and 450°C. For poly(Acryl-DCU), this second step can lead to complete decomposition by 450°C without a residue.

Crosslinked copolymers of Acryl-DCU or Methacryl-DCU with EDMA also follow a two-step thermal decomposition mechanism. The initial step involves the separation of cyclohexylisocyanate at temperatures between 200 and 230°C, or 200–250°C. The residues formed after this initial degradation are thermally stable, nanoporous crosslinked copolymers of acryl-cyclohexylamide (A-CHA) or methacryl-cyclohexylamide (MA-CHA) with EDMA. These nanoporous residues then decompose via a one-step mechanism in the temperature range of 300 to 450°C, or up to 480°C for MA-DCU copolymers with EDMA.

Table 2: Thermal Degradation Characteristics of N,N'-Dicyclohexylurea-Derived Polymers

| Polymer/Copolymer | Degradation Mechanism | First Step Temperature Range (°C) | Volatile Product | Residue After First Step | Second Step Temperature Range (°C) |

| Poly(Acryl-DCU) | Two-step | 180-250 | Cyclohexylisocyanate | Poly(cyclohexylacrylamide) | Up to 450 (without residue) |

| Poly(Acryl-DCU)-co-αMeSt | Two-step | 180-250 | Cyclohexylisocyanate | Poly(cyclohexylacrylamide)-co-αMeSt | Up to 450 |

| Poly(Acryl-DCU)-co-St | Two-step | ~200 | Cyclohexylisocyanate | Poly(cyclohexylacrylamide)-co-St | ~450 (without residue) |

| Crosslinked Poly(Acryl-DCU)-co-EDMA | Two-step | 200-230 | Cyclohexylisocyanate | Nanoporous Poly(Acryl-CHA)-co-EDMA | 300-450 (one-step for residue) |

| Crosslinked Poly(Methacryl-DCU)-co-EDMA | Two-step | 200-250 | Cyclohexylisocyanate | Nanoporous Poly(Methacryl-CHA)-co-EDMA | 300-480 (one-step for residue) |

Management and Environmental Considerations of N,n Dicyclohexylurea in Chemical Processes and the Environment

Strategies for Separation and Removal from Reaction Mixtures

The efficient removal of N,N'-dicyclohexylurea from reaction mixtures is crucial for the purification of desired products in organic synthesis. Due to its physicochemical properties, several techniques are employed, each with its own advantages and challenges.

Filtration Techniques for Sparingly Soluble Byproduct

N,N'-Dicyclohexylurea is commonly formed as a byproduct in reactions where N,N'-dicyclohexylcarbodiimide (DCC) acts as a coupling agent, such as in esterification and peptide synthesis. fishersci.sewikipedia.orgnih.govontosight.aiguidechem.com A key characteristic of DCU that aids in its separation is its limited solubility. It is sparingly soluble or almost insoluble in many common organic solvents, including dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EA), hexane (B92381), and water. fishersci.sewikipedia.orgnih.gov This poor solubility makes filtration a straightforward and widely utilized method for its removal from reaction mixtures. fishersci.sewikipedia.orgnih.gov

To facilitate the precipitation of DCU for filtration, various solvents and conditions can be employed. Dissolving the crude reaction mixture in cold solvents such as ethyl acetate, acetone, hexane, diethyl ether, or acetonitrile (B52724) (ACN) often leads to the precipitation of DCU, which can then be filtered off. fishersci.se In some cases, hot or boiling ethanol (B145695) can be used to dissolve DCU, allowing for its removal via hot filtration. fishersci.se It has also been observed that additional DCU may precipitate during aqueous workup procedures, requiring further filtration steps to ensure complete removal. For very fine particulate forms of DCU, the use of a filter aid like celite or charcoal can improve filtration efficiency.

Chromatographic Purification Challenges and Solutions

Despite the effectiveness of filtration in removing bulk quantities of N,N'-dicyclohexylurea, eliminating trace amounts of DCU can be challenging, even with chromatographic techniques, often leading to laborious purification processes. A significant challenge in chromatographic purification arises from DCU's tendency to dissolve gradually in common eluents, such as mixtures of hexane and ethyl acetate or hexane and ether. fishersci.se This gradual dissolution can cause DCU to distribute across various column fractions, hindering the isolation of the desired product. fishersci.se

To overcome these chromatographic challenges, several solutions have been proposed. One approach involves modifying the eluent system; for instance, adding chloroform (B151607) (CHCl3) to the eluent can help dissolve DCU more completely, leading to better separation from other compounds. fishersci.se Another effective strategy is to use Florisil as the stationary phase in column chromatography instead of traditional silica (B1680970) gel, as DCU has been shown to elute quickly and cleanly from Florisil. fishersci.se While silica gel column chromatography remains a common purification method after initial filtration, careful selection of eluent mixtures, such as hexane:ethyl acetate or n-hexane/diethyl ether, is necessary. The success of chromatographic separation can be highly dependent on the polarity difference between the target product and DCU. fishersci.se

Chemical Strategies for Dehydration or Transformation of Insoluble Byproduct in Flow Processes

N,N'-Dicyclohexylurea is the byproduct formed from N,N'-dicyclohexylcarbodiimide (DCC), which functions as a dehydrating reagent in various chemical syntheses. An innovative strategy for managing DCU involves its chemical transformation back into the valuable starting material, DCC. This regeneration process can contribute to reducing waste and improving the sustainability of chemical processes.

Research has demonstrated that DCU can be converted back to DCC using reagents such as tosyl chloride (TsCl) and triethylamine (B128534) (TEA). An optimized molar ratio for this transformation has been identified as 1.0 part DCU to 1.5 parts tosyl chloride and 3.0 parts triethylamine. Following purification, pure DCC can be obtained from the regenerated DCU, often through sublimation.

Beyond direct regeneration, an alternative chemical strategy to mitigate the issue of insoluble DCU byproduct is to employ different coupling agents that yield more manageable byproducts. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) whose urea (B33335) byproduct is also water-soluble, significantly simplifying the workup procedure by allowing for aqueous washes. fishersci.se Similarly, N,N'-diisopropylcarbodiimide (DIC) is another alternative, as its urea derivative can be readily removed by extraction with dichloromethane. These alternatives offer pathways to avoid the formation of sparingly soluble DCU in the first place, streamlining purification in chemical synthesis.

Waste Management and Environmental Footprint in Industrial Applications

In industrial chemical processes, particularly within the pharmaceutical and synthetic industries where DCC is utilized as a dehydrating agent, N,N'-dicyclohexylurea is a common byproduct. Proper waste management of DCU is essential to minimize its environmental footprint.

Occurrence and Detection in Environmental Samples

Beyond its role as a byproduct in chemical synthesis, N,N'-dicyclohexylurea has been identified as an environmental contaminant, particularly in urban settings.

N,N'-Dicyclohexylurea as a Tire Rubber-Derived Contaminant in Urban Runoff

N,N'-Dicyclohexylurea has been detected in environmental samples, specifically in storm runoff and snowmelt. Its presence in these samples is linked to tire rubber manufacturing, as DCU has been found in tire rubber leachate and road runoff. DCU is one of several compounds derived from tire rubber that contribute to urban runoff pollution, alongside N,N′-diphenylguanidine (DPG), N,N-dicyclohexylmethylamine (DCA), 1-cyclohexyl-3-phenylurea (B1593960) (CPU), and 6PPD-quinone.

Semiquantitative analyses of these tire rubber-derived contaminants in urban runoff have shown varying concentrations. For example, N,N′-diphenylguanidine (DPG) was found to be the most abundant, with average concentrations of 60 µg L⁻¹ in stormwater and 1 µg L⁻¹ in snowmelt, with maximum observed concentrations exceeding 300 µg L⁻¹. Similarly, 6PPD-quinone was detected in 57% of stormwater samples with a mean concentration of approximately 600 ng L⁻¹ in 2019, and in over 80% of snowmelt samples with mean concentrations ranging from 80–370 ng L⁻¹ in 2019 and 2020. N,N'-Dicyclohexylurea itself has been identified in tire wear leachates. Furthermore, it has also been found in crumb rubber, which is used as infill in synthetic turf fields.

Detection of N,N'-dicyclohexylurea and other related compounds in environmental samples typically involves suspect screening analyses using advanced analytical techniques such as ultraperformance liquid chromatography-mass spectrometry (UPLC-MS). It is important to note that N,N'-dicyclohexylurea is not a naturally occurring metabolite; rather, its presence in biological systems, such as human blood, is indicative of exposure to the compound or its derivatives, classifying it as part of the "human exposome."

Q & A

Q. What are the primary applications of N,N-Dicyclohexylurea in organic synthesis, and how does it form as a byproduct?

This compound (DCU) is a common byproduct in carbodiimide-mediated coupling reactions, such as the Steglich esterification, where N,N'-Dicyclohexylcarbodiimide (DCC) activates carboxylic acids. DCU forms during the reaction between DCC and the carboxylic acid, generating an active acyl intermediate . Researchers must account for DCU removal during purification (e.g., filtration or chromatography) due to its poor solubility in many solvents .

Q. What standard methods are used to characterize this compound in laboratory settings?

Characterization typically involves:

- Melting point analysis : DCU has a melting point of 232–235°C .

- Spectroscopic techniques : NMR (¹H/¹³C) and mass spectrometry (EI-MS) to confirm structure and purity. NIST mass spectral data (e.g., m/z 224 for M⁺) can aid identification .

- Chromatography : TLC or HPLC to monitor reaction progress and assess purity .

Q. What safety precautions are essential when handling this compound in the lab?

DCU is classified as acutely toxic (Category 4, oral) and hazardous to aquatic environments (Category 2). Key precautions include:

- Using PPE (gloves, goggles, lab coats).

- Working in a fume hood to avoid inhalation.

- Disposing of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers mitigate contamination from this compound in carbodiimide-driven syntheses?

DCU contamination arises from incomplete removal during purification. Strategies include:

- Alternative coupling agents : Using water-soluble carbodiimides like DEC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which avoids DCU formation .

- Precipitation methods : Exploiting DCU’s low solubility in polar solvents (e.g., cold diethyl ether) for selective filtration .

- Chromatographic optimization : Adjusting mobile phases in flash chromatography to separate DCU from target products .

Q. What analytical challenges arise when interpreting spectral data for this compound, and how can they be resolved?

Challenges include:

- Signal overlap in NMR : Cyclohexyl groups produce complex multiplet patterns in ¹H NMR. High-field instruments (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) improve resolution .

- Low ionization in MS : Electron ionization (EI) may fragment DCU excessively. Soft ionization methods (e.g., ESI) coupled with high-resolution MS enhance molecular ion detection .

Q. How do the physical properties of this compound influence its behavior in reaction mixtures?

DCU’s high melting point (232–235°C) and low solubility in common organic solvents (e.g., dichloromethane, THF) necessitate:

- Heated reaction conditions : To maintain solubility during activation steps.

- In-line filtration : To prevent clogging in continuous flow systems.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may partially dissolve DCU but complicate downstream purification .

Q. What experimental design considerations are critical for reproducibility in studies involving This compound?

- Stoichiometric ratios : Excess DCC (1.2–1.5 equiv.) ensures complete activation of carboxylic acids but requires precise DCU removal .

- Reaction monitoring : Real-time FTIR or inline NMR to track acyl intermediate formation and DCU precipitation .

- Documentation : Adhering to NIH guidelines for reporting experimental conditions (e.g., solvent purity, temperature gradients) to enhance reproducibility .

Q. How can researchers address contradictory data regarding this compound’s environmental impact?

Conflicting ecotoxicity data may arise from assay variability (e.g., OECD vs. EPA protocols). Solutions include:

- Standardized testing : Aligning with OECD 201/202 guidelines for aquatic toxicity.

- Computational modeling : Using QSAR tools to predict biodegradation pathways and bioaccumulation potential .

Methodological Resources

- Data Management : Utilize platforms like Chemotion ELN for FAIR (Findable, Accessible, Interoperable, Reusable) data practices .

- Collaborative Analysis : Engage interdisciplinary teams to interpret spectral data or optimize synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.